2-((4-Methoxyphenyl)amino)acetic acid hydrochloride
Overview
Description
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride is an organic compound that features a methoxyphenyl group attached to an aminoacetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and chloroacetic acid.
Reaction: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of 2-((4-Methoxyphenyl)amino)acetic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free acid into its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 4-Hydroxyphenylaminoacetic acid hydrochloride.
Reduction: 2-((4-Methoxyphenyl)amino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to amino acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Lacks the amino group, making it less versatile in reactions.
2-Amino-4-methoxybenzoic acid: Contains a carboxyl group instead of an acetic acid moiety.
4-Methoxyphenylglycine: Similar structure but with a glycine backbone.
Uniqueness
2-((4-Methoxyphenyl)amino)acetic acid hydrochloride is unique due to its combination of a methoxyphenyl group and an aminoacetic acid moiety, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-(4-methoxyanilino)acetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-4-2-7(3-5-8)10-6-9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUYVISMIIGTRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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